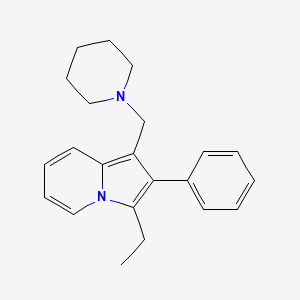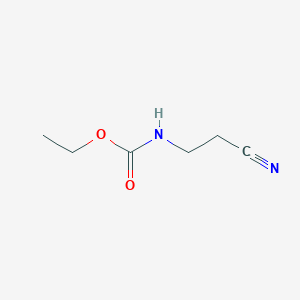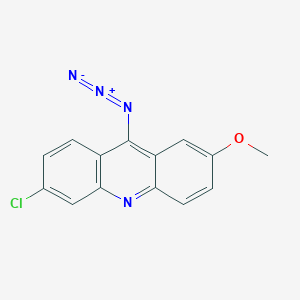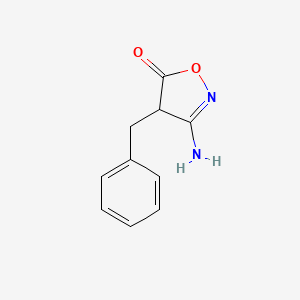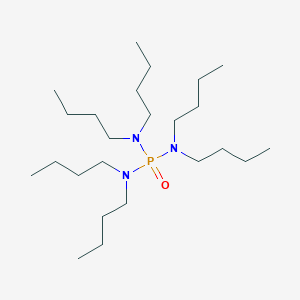![molecular formula C26H54O3Si B14711958 Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester CAS No. 21987-15-5](/img/structure/B14711958.png)
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C26H54O3Si and a molecular weight of 442.7907 g/mol . . It is a derivative of docosanoic acid, which is a long-chain fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of docosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the 22nd position is then protected with a trimethylsilyl group to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in lipid metabolism and as a model compound for long-chain fatty acids.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed to release docosanoic acid, which can then interact with lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Methyl 2-hydroxydocosanoate, TMS derivative: Similar structure with a hydroxyl group at the 2nd position instead of the 22nd.
Uniqueness
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the trimethylsilyl group at the 22nd position, which provides steric protection and allows for selective reactions. This makes it a valuable reagent in organic synthesis and a useful model compound in lipid metabolism studies .
Properties
CAS No. |
21987-15-5 |
|---|---|
Molecular Formula |
C26H54O3Si |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
methyl 22-trimethylsilyloxydocosanoate |
InChI |
InChI=1S/C26H54O3Si/c1-28-26(27)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-29-30(2,3)4/h5-25H2,1-4H3 |
InChI Key |
NEKJDRGEYVXLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


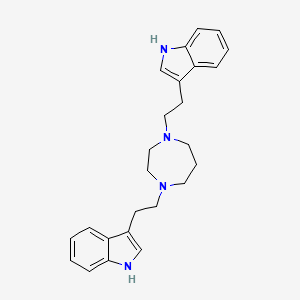


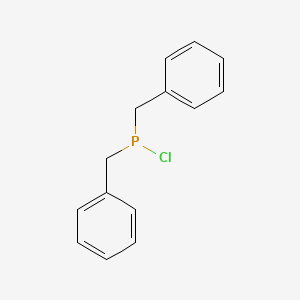

![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


